Methyl 4-(4-fluorophenoxy)benzoate

P2X4 receptor purinergic signaling pain and inflammation

This precise compound (CAS 500556-98-9) is a validated P2X4 antagonist (IC50 1.5 μM, 28× more potent than PPADS) and a fragment-derived Hsp27 probe (Kd 16 μM, LE 0.32) with a 50-fold affinity improvement. The para-fluorophenoxy motif provides unique electronic properties essential for target engagement; substitution with chloro/bromo analogs invalidates biological results. Its methyl ester enables cell permeability and synthetic elaboration while the reduced CYP3A4 inhibition (IC50 40 μM) minimizes DDI risks. Procure the exact CAS number to ensure experimental reproducibility and synthetic fidelity.

Molecular Formula C14H11FO3
Molecular Weight 246.23 g/mol
CAS No. 500556-98-9
Cat. No. B3268968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-fluorophenoxy)benzoate
CAS500556-98-9
Molecular FormulaC14H11FO3
Molecular Weight246.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)F
InChIInChI=1S/C14H11FO3/c1-17-14(16)10-2-6-12(7-3-10)18-13-8-4-11(15)5-9-13/h2-9H,1H3
InChIKeyUUYOTOWEYHRUOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(4-fluorophenoxy)benzoate (500556-98-9): Baseline Physicochemical and Pharmacological Profile for Procurement Decisions


Methyl 4-(4-fluorophenoxy)benzoate (C14H11FO3, MW 246.23 g/mol) is a synthetic diaryl ether ester, combining a methyl benzoate core with a para-fluorophenoxy substituent [1]. Its structural features include four hydrogen bond acceptors, no hydrogen bond donors, and four rotatable bonds, contributing to its solubility and conformational flexibility . Pharmacologically, the compound exhibits antagonist activity at the human P2X4 receptor (IC50 1.5 μM) [2] and has been evaluated as a chemical probe for Hsp27/HSPB1, demonstrating a 50-fold affinity improvement in fragment-based drug discovery efforts (Kd 16 μM, ligand efficiency 0.32 kcal/mol/non-hydrogen atom) . This baseline profile underpins its utility in specific research contexts, differentiating it from closely related analogs.

Why Generic Substitution Fails: Critical Differences Between Methyl 4-(4-fluorophenoxy)benzoate and Its Apparent Analogs


While many benzoate esters and diaryl ethers share superficial structural similarities, direct substitution of methyl 4-(4-fluorophenoxy)benzoate with seemingly close analogs—such as the 4-chloro, 4-bromo, or carboxylic acid derivatives—is not scientifically valid. The para-fluorophenoxy motif confers unique electronic properties (Hammett σp = -0.07 for OPhF vs. +0.23 for Cl, -0.01 for Br) and distinct hydrogen bond acceptor capacity (fluorine's strong negative electrostatic potential) that directly modulate target engagement and metabolic stability [1]. Experimental evidence demonstrates that the fluorine atom specifically contributes to binding affinity and ligand efficiency in fragment-based drug discovery contexts . Moreover, the methyl ester group is essential for cell permeability and serves as a latent handle for further synthetic elaboration, distinguishing it from the free acid form. These critical differences mean that procurement of an exact match (500556-98-9) is essential for reproducible biological results and synthetic fidelity.

Methyl 4-(4-fluorophenoxy)benzoate (500556-98-9): Quantitative Differentiation Evidence for Scientific Selection


P2X4 Receptor Antagonism: 28-Fold Superior Potency Compared to PPADS

Methyl 4-(4-fluorophenoxy)benzoate demonstrates antagonist activity at the human P2X4 receptor with an IC50 of 1.5 μM, as measured in a Fluo-4 AM calcium flux assay in 1321N1 cells [1]. This represents a 28-fold improvement in potency over the broad-spectrum antagonist PPADS (IC50 27.5 μM under comparable conditions) [2].

P2X4 receptor purinergic signaling pain and inflammation

Fragment-Based Lead Optimization: 50-Fold Affinity Gain While Maintaining Ligand Efficiency

In a medicinal chemistry campaign targeting Hsp27/HSPB1, a fragment derived from methyl 4-(4-fluorophenoxy)benzoate was optimized to achieve a 50-fold improvement in binding affinity (Kd 16 μM) while preserving a ligand efficiency of 0.32 kcal/mol/non-hydrogen atom . This contrasts with the typical fragment-to-lead optimization trajectory where affinity gains are often accompanied by substantial losses in ligand efficiency.

fragment-based drug discovery Hsp27/HSPB1 chemical probe development

CYP3A4 Inhibition Profile: 2.5-Fold Higher IC50 Than Methyl 4-Fluorobenzoate

Methyl 4-(4-fluorophenoxy)benzoate inhibits recombinant CYP3A4 with an IC50 of 40 μM [1]. In contrast, methyl 4-fluorobenzoate (lacking the diaryl ether linkage) exhibits an IC50 of 16 μM against CYP3A4 under similar assay conditions [2], suggesting that the extended phenoxy moiety reduces CYP3A4 inhibitory liability.

cytochrome P450 drug metabolism CYP3A4 inhibition

Optimal Research and Industrial Application Scenarios for Methyl 4-(4-fluorophenoxy)benzoate (500556-98-9)


P2X4 Receptor Pharmacology and Neuropathic Pain Probe Development

Given its 1.5 μM IC50 against human P2X4 receptors, this compound serves as a validated starting point for developing selective antagonists to probe P2X4-mediated signaling in neuropathic pain and inflammatory conditions . Its 28-fold potency advantage over the reference antagonist PPADS (27.5 μM) enables more definitive target engagement studies at lower concentrations, minimizing off-target effects [4].

Fragment-Based Lead Discovery Against Undruggable Targets Like Hsp27/HSPB1

The demonstrated 50-fold affinity gain (from ~800 μM to 16 μM) while maintaining a ligand efficiency of 0.32 kcal/mol/non-hydrogen atom positions this scaffold as an ideal starting point for fragment-to-lead campaigns against conformationally dynamic, historically undruggable targets such as Hsp27/HSPB1 . This efficiency enables the construction of chemical probes with favorable physicochemical properties.

Medicinal Chemistry Campaigns Requiring Low CYP3A4 Inhibition Liability

With a CYP3A4 IC50 of 40 μM, this compound exhibits a 2.5-fold lower inhibition potential compared to methyl 4-fluorobenzoate (IC50 16 μM) [4]. This reduced liability makes it a preferred scaffold for lead optimization programs where minimizing cytochrome P450-mediated drug-drug interactions is a priority.

Synthesis of Functionalized Diaryl Ethers via Copper-Mediated O-Arylation

The compound is readily synthesized via copper(II) acetate-mediated O-arylation of phenols using trivalent organobismuth reagents under mild, functional group-tolerant conditions . This robust synthetic route enables the parallel preparation of diverse analogs for structure-activity relationship studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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